1,3-Bis(difluoromethoxy)naphthalene

Catalog No.
S12301697
CAS No.
M.F
C12H8F4O2
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(difluoromethoxy)naphthalene

Product Name

1,3-Bis(difluoromethoxy)naphthalene

IUPAC Name

1,3-bis(difluoromethoxy)naphthalene

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-8-5-7-3-1-2-4-9(7)10(6-8)18-12(15)16/h1-6,11-12H

InChI Key

AYCBUBCFOHLUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)OC(F)F

1,3-Bis(difluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of two difluoromethoxy groups attached to the naphthalene structure. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the difluoromethoxy substituents. The molecular formula for 1,3-Bis(difluoromethoxy)naphthalene is C12H8F4O2, and its structure features a naphthalene core with difluoromethoxy groups positioned at the 1 and 3 positions.

The chemical reactivity of 1,3-Bis(difluoromethoxy)naphthalene is influenced by the presence of the difluoromethoxy groups. These groups can participate in various reactions, including:

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethoxy groups makes the aromatic system more susceptible to electrophilic attack.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols when treated with appropriate reagents such as potassium permanganate or lithium aluminum hydride, respectively .

The synthesis of 1,3-Bis(difluoromethoxy)naphthalene typically involves several steps:

  • Formation of Naphthalene Core: This can be achieved through traditional methods such as Friedel-Crafts acylation or cyclization reactions involving appropriate precursors.
  • Introduction of Difluoromethoxy Groups: The difluoromethoxy substituents can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl sulfone or other fluorinating reagents .
  • Purification: Following synthesis, purification techniques such as column chromatography may be employed to isolate the desired product.

1,3-Bis(difluoromethoxy)naphthalene has potential applications in several fields:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs).
  • Fluorinated Materials: The compound's stability and performance characteristics are valuable in developing advanced materials for coatings and polymers.
  • Pharmaceuticals: As a building block in drug design, it may enhance the efficacy of bioactive compounds due to its structural modifications.

Interaction studies involving 1,3-Bis(difluoromethoxy)naphthalene typically focus on its role in enhancing electron transport within organic semiconductor materials. Its ability to improve charge mobility and efficiency in devices like all-polymer solar cells has been noted, leading to enhanced power conversion efficiencies. The compound's interactions with polymer acceptors are critical for optimizing device performance.

Several compounds share structural similarities with 1,3-Bis(difluoromethoxy)naphthalene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1,4-DifluoronaphthaleneNaphthalene derivativeContains two fluorine atoms at different positions; less electron-withdrawing effect compared to difluoromethoxy groups.
2,6-DifluorophenolPhenolic compoundExhibits strong acidity and reactivity due to hydroxyl group; lacks naphthalene core.
1,3-Bis(trifluoromethyl)benzeneAromatic compoundContains trifluoromethyl groups which are stronger electron-withdrawing than difluoromethoxy; alters reactivity profile significantly.
2-(Difluoromethoxy)benzaldehydeAromatic aldehydeFunctionalized with an aldehyde group; different reactivity due to carbonyl functionality.

The unique combination of two difluoromethoxy groups on a naphthalene core sets 1,3-Bis(difluoromethoxy)naphthalene apart from these similar compounds by providing distinct electronic properties and potential applications in advanced materials and pharmaceuticals.

Systematic Nomenclature and Structural Formula

The IUPAC name for this compound is 1,3-bis(difluoromethoxy)naphthalene, reflecting the positions of the two difluoromethoxy (-O-CF~2~H) groups on the naphthalene ring. The structural formula (Figure 1) illustrates the planar aromatic system with substituents at the 1 and 3 positions, creating a symmetrical arrangement. The naphthalene backbone consists of two fused benzene rings, while the difluoromethoxy groups introduce electron-withdrawing effects that modulate the compound’s reactivity.

Molecular Formula: C~12~H~10~F~4~O~2~
CAS Registry Number: 1261591-61-0.

Spectroscopic Characterization

Spectroscopic data provide critical insights into the compound’s structure:

  • ¹H NMR: The protons on the difluoromethoxy groups resonate as triplets due to coupling with fluorine atoms. For analogous compounds, such as 1-(difluoromethoxy)naphthalene, signals appear at δ 6.67 (t, J = 73.8 Hz).
  • ¹⁹F NMR: Fluorine atoms in the difluoromethoxy groups exhibit characteristic doublets at δ -79.83 (d, J = 74.8 Hz).
  • IR Spectroscopy: Stretching vibrations for C-F bonds are observed near 1100–1200 cm⁻¹, while aromatic C=C vibrations appear around 1600 cm⁻¹.

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

260.04604214 g/mol

Monoisotopic Mass

260.04604214 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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